molecular formula C18H18S4 B14221106 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane) CAS No. 742072-71-5

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)

Cat. No.: B14221106
CAS No.: 742072-71-5
M. Wt: 362.6 g/mol
InChI Key: HOUWVZLYRQPMON-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is a compound that features a biphenyl core with two 1,3-dithiolane rings attached at the 4,4’ positions. This compound is part of the broader class of 1,3-dithiolanes, which are five-membered heterocyclic molecules containing a disulfide bond. The unique structure of 1,3-dithiolanes imparts interesting chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) typically involves the reaction of 1,1’-biphenyl-4,4’-dithiol with a suitable electrophile under mild conditions. One common method is the reaction of 1,1’-biphenyl-4,4’-dithiol with bromine, which proceeds via a sulfonium-mediated ring closure to form the 1,3-dithiolane rings .

Industrial Production Methods

Industrial production of 1,3-dithiolanes, including 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane), often involves the use of readily accessible starting materials and efficient catalytic processes. The use of bromine or other halogenating agents in the presence of a catalyst can facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is primarily based on the dynamic nature of its disulfide bonds. These bonds can undergo reversible ring-opening polymerization, which allows the compound to form and break down polymers under mild conditions. This property is exploited in various applications, such as drug delivery and the creation of self-healing materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is unique due to its biphenyl core, which imparts additional rigidity and stability to the molecule. This structural feature enhances its potential for use in creating stable, dynamic materials and polymers .

Properties

CAS No.

742072-71-5

Molecular Formula

C18H18S4

Molecular Weight

362.6 g/mol

IUPAC Name

2-[4-[4-(1,3-dithiolan-2-yl)phenyl]phenyl]-1,3-dithiolane

InChI

InChI=1S/C18H18S4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8,17-18H,9-12H2

InChI Key

HOUWVZLYRQPMON-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4SCCS4

Origin of Product

United States

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